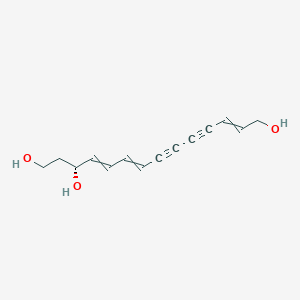
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol typically involves multi-step organic reactions. One common approach is the use of alkyne metathesis and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as molybdenum or tungsten complexes to facilitate the formation of the triple bonds. Additionally, protecting groups may be employed to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound in its pure form.
化学反应分析
Types of Reactions
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
科学研究应用
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol involves its interaction with various molecular targets. The compound’s multiple double and triple bonds allow it to participate in a range of chemical reactions, which can modulate biological pathways. For example, its ability to undergo oxidation and reduction reactions can influence cellular redox states, potentially affecting cell signaling and metabolism.
相似化合物的比较
Similar Compounds
(3R)-Tetradeca-4,6,12-triene-8,10-diyne-1,3,14-triol: shares similarities with other polyunsaturated compounds, such as:
Uniqueness
This compound: is unique due to its combination of double and triple bonds along with hydroxyl groups, which provides it with distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
879096-44-3 |
|---|---|
分子式 |
C14H16O3 |
分子量 |
232.27 g/mol |
IUPAC 名称 |
(3R)-tetradeca-4,6,12-trien-8,10-diyne-1,3,14-triol |
InChI |
InChI=1S/C14H16O3/c15-12-9-7-5-3-1-2-4-6-8-10-14(17)11-13-16/h4,6-10,14-17H,11-13H2/t14-/m0/s1 |
InChI 键 |
QQSKRWNYOUTNSM-AWEZNQCLSA-N |
手性 SMILES |
C(CO)[C@H](C=CC=CC#CC#CC=CCO)O |
规范 SMILES |
C(CO)C(C=CC=CC#CC#CC=CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)


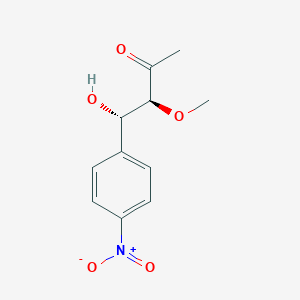
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
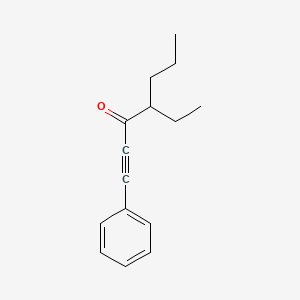
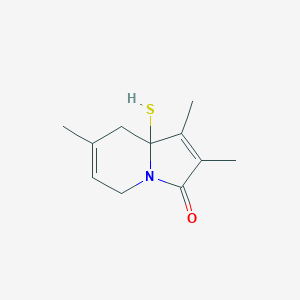

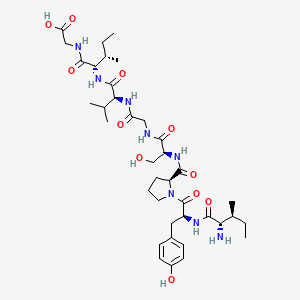



![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
